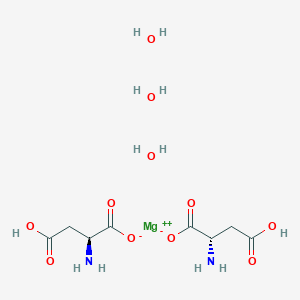
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is a coordination compound that features magnesium as its central metal ion. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate typically involves the reaction of magnesium salts with the corresponding amino acid in an aqueous medium. One common method is to dissolve magnesium chloride in water and then add the amino acid, such as L-serine, under controlled pH conditions. The reaction mixture is then allowed to crystallize, forming the desired trihydrate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where magnesium salts and amino acids are mixed in reactors. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The resulting product is then purified through recrystallization and dried to obtain the final trihydrate form.
Chemical Reactions Analysis
Types of Reactions
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: Ligand exchange reactions can occur where the amino acid ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using chelating agents or other amino acids under controlled pH conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: Studied for its role in enzyme activation and as a model compound for understanding magnesium’s biological functions.
Medicine: Investigated for its potential use in drug delivery systems and as a supplement for magnesium deficiency.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate involves its ability to coordinate with various biomolecules, influencing their structure and function. The magnesium ion can interact with enzymes, altering their activity and stability. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, facilitating their biological effects.
Comparison with Similar Compounds
Similar Compounds
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Uniqueness
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is unique due to its specific ligand structure, which provides distinct coordination chemistry and biological activity compared to other magnesium compounds. Its ability to form stable trihydrate crystals and its versatile reactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C8H18MgN2O11 |
|---|---|
Molecular Weight |
342.54 g/mol |
IUPAC Name |
magnesium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;trihydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.3H2O/c2*5-2(4(8)9)1-3(6)7;;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;3*1H2/q;;+2;;;/p-2/t2*2-;;;;/m00..../s1 |
InChI Key |
FHFOXGRULWIPHD-UBMJGTQTSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















